N1-(2,3-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
The compound N1-(2,3-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural motifs:
- N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl): A sulfonylated piperidine moiety linked via an ethyl chain, introducing a polar sulfonyl group and conformational rigidity.
The mesitylsulfonyl group may enhance metabolic stability compared to smaller substituents like methoxy or pyridyl groups .
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4S/c1-17-15-19(3)24(20(4)16-17)34(32,33)29-14-7-6-10-22(29)12-13-27-25(30)26(31)28-23-11-8-9-18(2)21(23)5/h8-9,11,15-16,22H,6-7,10,12-14H2,1-5H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLFDDKJUGGZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,3-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 396.53 g/mol. The compound features a dimethylphenyl group and a mesitylsulfonyl piperidine moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may inhibit specific enzymes linked to metabolic disorders, potentially offering therapeutic benefits for conditions such as diabetes and obesity.
In vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant inhibitory effects on certain enzyme activities. For instance:
- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme plays a crucial role in the conversion of cortisone to cortisol, influencing glucose metabolism and fat accumulation. The compound has shown potential as an inhibitor of 11β-HSD1, which could be beneficial in treating metabolic syndrome .
- Cyclic AMP Phosphodiesterase : Inhibition of this enzyme can lead to increased levels of cyclic AMP (cAMP), promoting lipolysis and improving insulin sensitivity. The compound's effects on this pathway are under investigation .
In vivo Studies
Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of the compound. Notable findings include:
- Glucose Tolerance Improvement : In diabetic mouse models, administration of the compound resulted in improved glucose tolerance and reduced insulin resistance, indicating its potential utility in managing type 2 diabetes .
- Weight Management : Studies have suggested that the compound may aid in weight management by modulating appetite-regulating hormones and enhancing energy expenditure .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Diabetes Management : A study involving diabetic rats demonstrated significant reductions in blood glucose levels after treatment with the compound over a four-week period. The results indicated enhanced insulin sensitivity compared to control groups .
- Obesity Models : In another study focusing on obesity-induced inflammation, the compound was shown to reduce inflammatory markers associated with adipose tissue dysfunction, suggesting an anti-inflammatory role alongside metabolic benefits .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.53 g/mol |
| Inhibitory Target | 11β-HSD1 |
| Observed Effects | Improved glucose tolerance, reduced body weight |
| Potential Applications | Diabetes, obesity management |
Comparison with Similar Compounds
Structural Modifications and Functional Implications
Key Observations :
Critical Insights :
- The target compound’s mesitylsulfonyl group could reduce CYP inhibition compared to S5456, as bulky substituents often hinder enzyme active-site binding .
- Poor bioavailability observed in analogs (e.g., WHO No. 2225) suggests the target compound may require formulation optimization for therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
